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Compound of Interest

Compound Name: 2-Chloro-3-fluoroaniline

Cat. No.: B1293833

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chloro-3-fluoroaniline, a key intermediate in various synthetic applications. The document
details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside
experimental Mass Spectrometry (MS) findings. Detailed experimental protocols and a
workflow for spectroscopic analysis are also presented to aid researchers in their analytical
endeavors.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for 2-chloro-3-
fluoroaniline. It is important to note that the NMR and IR data presented are predicted based
on established principles and data from analogous compounds, as comprehensive
experimental data is not readily available in public databases. The mass spectrometry data is
based on experimental findings.

'H NMR (Proton NMR) Data (Predicted)

The predicted *H NMR spectrum of 2-chloro-3-fluoroaniline in a non-polar solvent like CDCls
would exhibit three distinct signals in the aromatic region corresponding to the three protons on
the benzene ring, and a broad signal for the amine protons. The chemical shifts are influenced
by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating
effect of the amino group.
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Table 1: Predicted *H NMR Data for 2-Chloro-3-fluoroaniline

) Predicted
Predicted .
Proton ) . o Coupling )
. Chemical Shift  Multiplicity Integration
Assignment Constants (J,
(3, ppm)
Hz)
J(H-F) = 9.0,
H-4 6.85-7.00 ddd J(H-H) = 8.5, 1H
JH-H)=1.0
J(H-H) = 8.5,
H-5 6.65-6.80 ddd J(H-H) = 8.0, 1H
JH-F)=15
H-6 6.95 - 7.10 t J(H-H) = 8.0 1H
-NH:z 3.50 - 4.50 brs - 2H

ddd = doublet of doublet of doublets, t = triplet, br s = broad singlet

3C NMR (Carbon NMR) Data (Predicted)

The predicted 3C NMR spectrum will show six signals for the aromatic carbons. The carbon
atoms directly attached to the electronegative chlorine, fluorine, and nitrogen atoms will have
their chemical shifts significantly affected.

Table 2: Predicted 3C NMR Data for 2-Chloro-3-fluoroaniline
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-1 (-NH2) 145.0 - 148.0
C-2 (-Cl) 118.0 - 121.0
C-3(-F) 158.0 - 162.0 (d, tJ(C-F) = 240-250 Hz)
C-4 115.0 - 118.0 (d, 2J(C-F) = 20-25 Hz)
C-5 112.0 - 115.0
C-6 125.0 - 128.0 (d, 3J(C-F) = 3-5 Hz)

d = doublet

9F NMR (Fluorine NMR) Data (Predicted)

A single resonance is expected in the 1°F NMR spectrum. The chemical shift will be influenced
by the electronic environment of the fluorine atom on the aromatic ring.

Table 3: Predicted °F NMR Data for 2-Chloro-3-fluoroaniline

Nucleus Predicted Chemical Shift (6, ppm)

19F -115to -125

Referenced to CFClIz

IR (Infrared) Spectroscopy Data (Predicted)

The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary
amine, C-N stretching, aromatic C-H and C=C stretching, and C-Cl and C-F stretching
vibrations.

Table 4: Predicted Significant IR Absorptions for 2-Chloro-3-fluoroaniline

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1293833?utm_src=pdf-body
https://www.benchchem.com/product/b1293833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. . Predicted Frequency .
Vibrational Mode Intensity
(cm™)

N-H Stretch (asymmetric &

symmetric) 3400 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
N-H Bend 1600 - 1650 Strong
Aromatic C=C Stretch 1450 - 1600 Medium

C-N Stretch (aromatic) 1250 - 1350 Strong

C-F Stretch 1100 - 1200 Strong

C-CI Stretch 700 - 800 Strong

MS (Mass Spectrometry) Data (Experimental)

The mass spectrum of 2-chloro-3-fluoroaniline is characterized by its molecular ion peak and
distinct fragmentation patterns. Due to the presence of chlorine, an isotopic peak (M+2) with an
intensity of approximately one-third of the molecular ion peak is expected. The experimental
data is sourced from SpectraBase.[1]

Table 5: Experimental Mass Spectrometry Data for 2-Chloro-3-fluoroaniline

m/z Proposed Fragment lon Relative Intensity
145/147 [M]*" (Molecular lon) High

110 [M-CII* Moderate

83 [M - CI - HCN]* Moderate

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are detailed below. These
methodologies are generally applicable for the analysis of halogenated anilines.
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NMR Spectroscopy

Sample Preparation: A solution of 5-10 mg of 2-chloro-3-fluoroaniline is prepared in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is typically used as an internal standard.

1H NMR Acquisition: A standard proton NMR spectrum is acquired on a 300 or 400 MHz
spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation
delay, and 16-32 scans.

13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired on a 75 or 100 MHz
spectrometer. A larger number of scans (e.g., 1024 or more) is typically required to achieve a
good signal-to-noise ratio.

19F NMR Acquisition: A °F NMR spectrum is acquired on a spectrometer equipped with a
fluorine probe, typically at a frequency of 282 or 376 MHz. A common external reference is
CFCls.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small
amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a
thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid
samples, a drop can be placed between two salt plates. Attenuated Total Reflectance (ATR)
is @ common technique that requires minimal sample preparation.

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a
range of 4000 to 400 cm~1. A background spectrum of the empty sample holder (or pure KBr
pellet) is first recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in
a volatile solvent such as dichloromethane or ethyl acetate.

GC Conditions:
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[e]

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 pm film
thickness) is commonly used.

[e]

Injector Temperature: 250 °C.

o

Oven Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp of
10°C/min to 280°C, and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o

» MS Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.
o Scan Range: m/z 40-300.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a compound like 2-chloro-3-
fluoroaniline is depicted in the following diagram.
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Spectroscopic Analysis Workflow for 2-Chloro-3-fluoroaniline
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Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis and
structural elucidation of 2-chloro-3-fluoroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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